molecular formula C11H15NO5 B12960468 2-Amino-3-phenylpropan-1-ol oxalate

2-Amino-3-phenylpropan-1-ol oxalate

Cat. No.: B12960468
M. Wt: 241.24 g/mol
InChI Key: ZVRNHZQMHFXSDN-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 It is a derivative of 2-Amino-3-phenylpropan-1-ol, which is known for its applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylpropan-1-ol oxalate typically involves the reaction of 2-Amino-3-phenylpropan-1-ol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving 2-Amino-3-phenylpropan-1-ol in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction. The product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylpropan-1-ol oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-phenylpropan-1-ol oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylpropan-1-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    Dapoxetine: A selective serotonin reuptake inhibitor used for the treatment of premature ejaculation[][4].

Uniqueness

2-Amino-3-phenylpropan-1-ol oxalate is unique due to its specific chemical structure and properties, which make it suitable for a variety of research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds[4][4].

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-amino-3-phenylpropan-1-ol;oxalic acid

InChI

InChI=1S/C9H13NO.C2H2O4/c10-9(7-11)6-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6)

InChI Key

ZVRNHZQMHFXSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N.C(=O)(C(=O)O)O

Origin of Product

United States

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